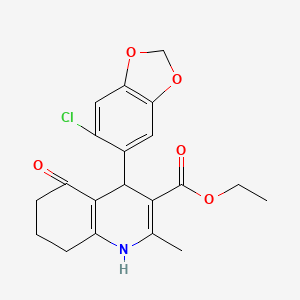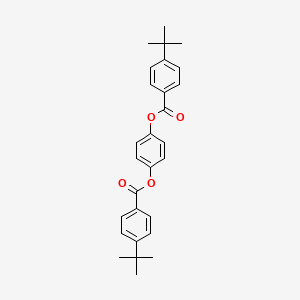
Benzenamine, 4-methyl-N-(2-quinolinylmethylene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, 4-methyl-N-(2-quinolinylmethylene)- is an organic compound that belongs to the class of anilines It is characterized by the presence of a benzenamine group substituted with a 4-methyl group and a quinolinylmethylene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-methyl-N-(2-quinolinylmethylene)- typically involves the condensation of 4-methylbenzenamine with 2-quinolinecarboxaldehyde. The reaction is usually carried out in the presence of a catalyst such as acetic acid under reflux conditions. The reaction can be represented as follows:
4-methylbenzenamine+2-quinolinecarboxaldehyde→Benzenamine, 4-methyl-N-(2-quinolinylmethylene)-
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Benzenamine, 4-methyl-N-(2-quinolinylmethylene)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Aplicaciones Científicas De Investigación
Benzenamine, 4-methyl-N-(2-quinolinylmethylene)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Benzenamine, 4-methyl-N-(2-quinolinylmethylene)- is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting biochemical pathways.
DNA Intercalation: It may intercalate into DNA, disrupting replication and transcription processes.
Receptor Binding: The compound could bind to specific receptors, modulating cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Benzenamine, 4-methoxy-N-methyl-
- Benzenamine, 4-methoxy-2-methyl-
Uniqueness
Benzenamine, 4-methyl-N-(2-quinolinylmethylene)- is unique due to the presence of both a benzenamine group and a quinolinylmethylene group
Propiedades
Número CAS |
5918-79-6 |
|---|---|
Fórmula molecular |
C17H14N2 |
Peso molecular |
246.31 g/mol |
Nombre IUPAC |
N-(4-methylphenyl)-1-quinolin-2-ylmethanimine |
InChI |
InChI=1S/C17H14N2/c1-13-6-9-15(10-7-13)18-12-16-11-8-14-4-2-3-5-17(14)19-16/h2-12H,1H3 |
Clave InChI |
LNKUZZWFLMBFDA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N=CC2=NC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


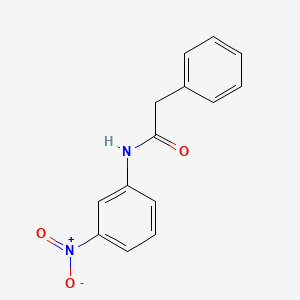
![2-{(3Z)-3-[([1,1'-biphenyl]-4-ylcarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B11707978.png)
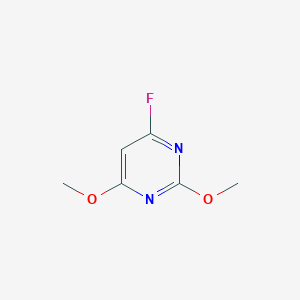
![1-{4-[2-(4-Nitro-phenoxy)-ethoxy]-phenyl}-ethanone](/img/structure/B11707988.png)

![N-[2,2,2-trichloro-1-(pyrimidin-2-ylsulfanyl)ethyl]benzamide](/img/structure/B11708004.png)
![4-[(4-Nitrobenzylidene)amino]phenol](/img/structure/B11708013.png)

![5-Hydroxy-2-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B11708023.png)

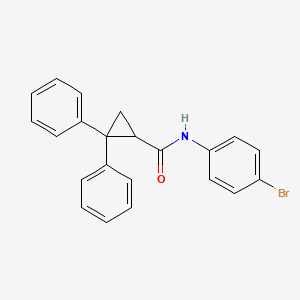
![2-Methoxy-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11708056.png)
